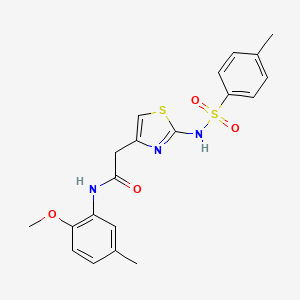![molecular formula C10H9F3O3 B2410261 Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 949009-74-9](/img/structure/B2410261.png)
Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 949009-74-9 . It has a molecular weight of 234.17 . The IUPAC name for this compound is methyl hydroxy [3- (trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, as well as the presence of any functional groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : The synthesis of compounds related to Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate involves multiple steps, including acetylation, esterification, and ester interchange, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Wan-yin, 2002). Similar processes are used in the synthesis of related compounds (Mao, Hu, Wang, Du, & Xu, 2015).
Crystal Structure Analysis : Detailed crystallographic studies reveal how molecules of such compounds interact at the atomic level. For example, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate shows intermolecular interactions forming dimeric structures in crystal packing (Mao et al., 2015).
Biochemical Applications and Activity
Fungicidal Activity : Certain derivatives of this compound have shown moderate fungicidal activity against organisms like Rhizoctonia solani (Liu et al., 2014).
Pharmaceutical Intermediates : Some derivatives are used as intermediates in drug synthesis, demonstrating their significance in pharmaceutical research. For example, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has been explored for its potential as a drug intermediate (Min, 2015).
Organic Compound Synthesis : These compounds are also employed in the synthesis of various organic compounds, showcasing their versatility in chemical reactions (Song, 2011).
Miscellaneous Applications
Deep Sea Fungal Derivatives : Methyl 2-(4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)phenyl) acetate, a derivative, was isolated from deep sea-derived fungus, demonstrating the compound's occurrence in diverse natural environments (Fredimoses et al., 2015).
Use in Electrochemical Studies : The compound and its derivatives have been used in studies exploring electrochemical reactions, such as in the electrochemical fluorination of related compounds (Balandeh et al., 2017).
Solvent-Dependent Fluorescence Studies : The compound's derivatives have been used to study solvent-dependent fluorescence properties, adding to the understanding of photophysical behaviors in different solvents (Klymchenko, Pivovarenko, & Demchenko, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIVXDTWHRCAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

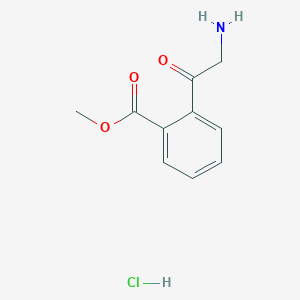
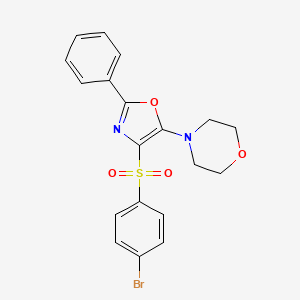


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
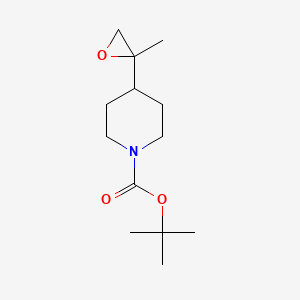



![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
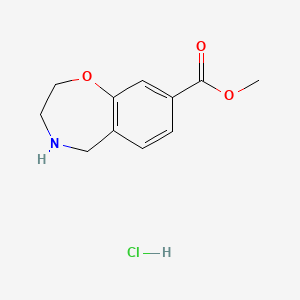
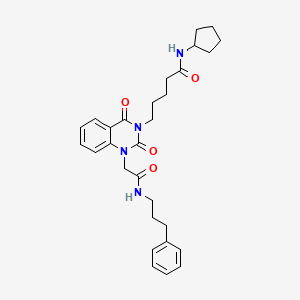
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
